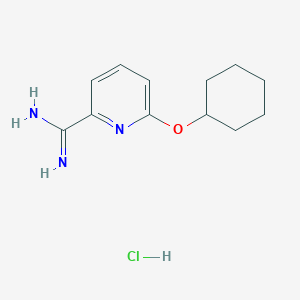![molecular formula C15H25NOSi B11858498 2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine CAS No. 101161-24-4](/img/structure/B11858498.png)
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine is a heterocyclic compound with the molecular formula C15H25NOSi. This compound is part of the isoxazolidine family, which is known for its diverse chemical properties and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazolidinones.
Reduction: This can result in the formation of amines.
Substitution: This can involve the replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines .
Scientific Research Applications
2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can be cleaved under certain conditions, allowing the compound to interact with enzymes or other proteins. This interaction can inhibit or modify the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-phenylisoxazolidine: Lacks the trimethylsilyl group, which can affect its reactivity and applications.
3-Phenyl-4-((trimethylsilyl)methyl)isoxazolidine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
The presence of the trimethylsilyl group in 2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine makes it unique compared to other isoxazolidines. This group can be selectively cleaved, providing a versatile handle for further chemical modifications .
Properties
CAS No. |
101161-24-4 |
|---|---|
Molecular Formula |
C15H25NOSi |
Molecular Weight |
263.45 g/mol |
IUPAC Name |
(2,5-dimethyl-3-phenyl-1,2-oxazolidin-4-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C15H25NOSi/c1-12-14(11-18(3,4)5)15(16(2)17-12)13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3 |
InChI Key |
LKMZTFJRULTACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(N(O1)C)C2=CC=CC=C2)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)

![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)
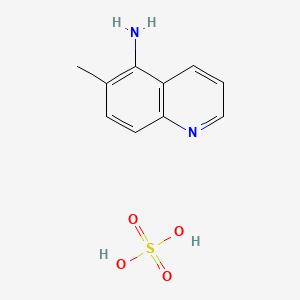
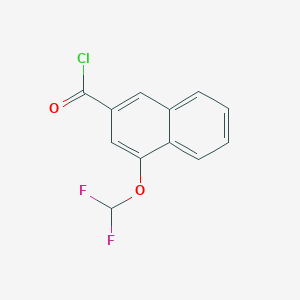
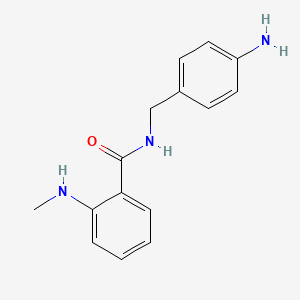

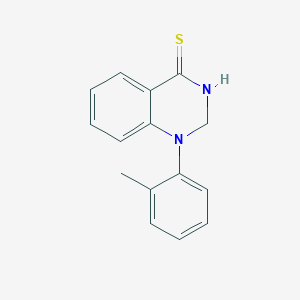
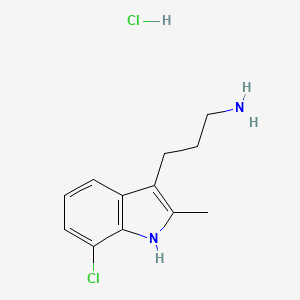


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)

